(R)-4-(Boc-アミノ)-6-メチルヘプタン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

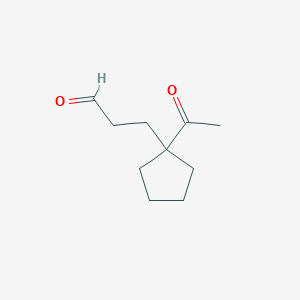

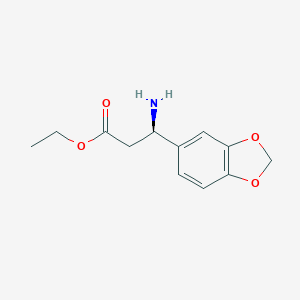

“®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid” is a type of tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used in the synthesis of peptides, where it prevents unwanted reactions from occurring at the amino group .

Synthesis Analysis

The synthesis of Boc-protected amino acids often involves the use of amino acid ionic liquids (AAILs) . These AAILs are prepared from commercially available Boc-protected amino acids and are used as starting materials in dipeptide synthesis . The use of a distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, has been found to enhance amide formation in the Boc-AAILs without the addition of a base .

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids includes a carbonyl group (C=O) and a tert-butyl group (C(CH3)3), which are part of the Boc protecting group . The rest of the molecule consists of the specific amino acid that is being protected .

Chemical Reactions Analysis

In the context of peptide synthesis, Boc-protected amino acids can undergo a reaction known as deprotection . This involves the removal of the Boc group, which can be achieved using a phosphonium ionic liquid at high temperatures . The deprotection process results in the formation of the free amino acid, which can then participate in peptide bond formation .

科学的研究の応用

アミノ酸のキラル分離

この化合物は、アミノ酸のキラル分離に使用できます . キラル分離は、キラル選択性物質との相互作用の違いによりエナンチオマーを分離するプロセスです . これは、同じ化合物の異なるエナンチオマーが異なる生理活性を持つ可能性があるため、医薬品や食品の製造において特に重要です .

キラル医薬品の製造

世界中で使用されている医薬品の50%以上がキラルであり、開発中の医薬品の3分の2以上がキラルです . この化合物は、これらのキラル医薬品の製造に使用でき、製薬科学の発展に貢献します .

抗生物質の製造

この化合物は、抗生物質の製造に使用できます。 特に、D型アミノ酸が混入したアミノ酸系抗生物質は、耐性を生じることなく細菌によって分解されにくいです . これにより、

作用機序

The mechanism of action for the deprotection of Boc-protected amino acids involves the nucleophilic attack of the amine on a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . The tert-butyl carbonate then picks up a proton from the protonated amine, and tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .

将来の方向性

特性

IUPAC Name |

(4R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHMTULQPDRVLS-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373179 |

Source

|

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146453-32-9 |

Source

|

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)

![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)

![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)